2-Chloro-4-(trifluoromethyl)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNJAZVYQHVURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The primary synthesis route involves substituting a benzylic chloride with cyanide ions under polar aprotic conditions. For 2-chloro-4-(trifluoromethyl)phenylacetonitrile, this entails reacting 2-chloro-4-(trifluoromethyl)benzyl chloride with sodium cyanide in dimethylformamide (DMF) at 130°C for 8 hours. The mechanism proceeds through an SN2 pathway, where the cyanide ion displaces chloride at the benzylic position.
Key Reaction Parameters:
Precursor Synthesis
The benzyl chloride precursor is typically synthesized via chlorination of 2-chloro-4-(trifluoromethyl)benzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Industrial protocols favor SOCl₂ due to its gaseous byproducts, which simplify purification.
Representative Protocol:
- Dissolve 2-chloro-4-(trifluoromethyl)benzyl alcohol (1 mol) in anhydrous dichloromethane
- Add SOCl₂ (1.2 mol) dropwise at 0°C under nitrogen
- Reflux for 3 hours, then remove solvent under vacuum
- Purify via fractional distillation (b.p. 92–94°C at 15 mmHg)
Alternative Cyanation Strategies
Rosenmund-von Braun Reaction
Aryl bromides undergo cyanation using copper(I) cyanide in boiling dimethyl sulfoxide (DMSO), though this method shows limited applicability for electron-deficient aromatics like trifluoromethyl derivatives.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination followed by cyanation provides an orthogonal pathway:
- Couple 2-chloro-4-(trifluoromethyl)iodobenzene with allylamine using Pd(OAc)₂/Xantphos
- Oxidize the amine to nitrile via Hofmann degradation
This route achieves 78% yield but requires expensive catalysts.
Process Optimization and Scalability
Industrial-Scale Production
Batch reactors (2,000 L capacity) employ the following optimized conditions:
| Parameter | Value |
|---|---|
| Reactor Pressure | 0.5 MPa |
| Agitation Rate | 400 rpm |
| Cooling Protocol | Gradual post-reaction |
| Workup | Liquid-liquid extraction (DCE/NaOH) |
The process achieves 92% conversion with 98.5% purity after crystallization from heptane.
Analytical Characterization
Post-synthesis verification employs:
4.1 Spectroscopic Methods
4.2 Chromatographic Purity
GC-MS analysis (HP-5 column, 30 m × 0.25 mm) shows single peak at Rₜ = 8.2 min.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 90 | 98.5 | Excellent |
| Palladium Catalysis | 78 | 97.2 | Moderate |
| Rosenmund-von Braun | 65 | 95.8 | Poor |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetonitriles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)phenylacetonitrile is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Design: The target compound’s –CF₃ group is advantageous for improving drug half-life and blood-brain barrier penetration compared to non-fluorinated analogs .
- Material Science : Fluorinated phenylacetonitriles are precursors for liquid crystals and polymers, where substituent polarity dictates thermal stability .
Biological Activity
2-Chloro-4-(trifluoromethyl)phenylacetonitrile, a compound with the chemical formula C9H5ClF3N, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The structural characteristics of this compound include a chloro group and a trifluoromethyl group attached to a phenyl ring, which significantly influence its reactivity and biological activity. The presence of these functional groups enhances lipophilicity and can alter the compound's interaction with biological targets.
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of this compound. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values observed were in the micromolar range, indicating moderate potency.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
The proposed mechanism involves induction of apoptosis through activation of caspase pathways and modulation of cell cycle regulators.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to enzymes involved in metabolic processes. Preliminary studies suggest that this compound may act as an inhibitor of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of phenylacetonitriles, including this compound. The results indicated that modifications to the trifluoromethyl group enhanced antimicrobial potency against resistant strains of bacteria . -
Cancer Cell Line Evaluation
In a separate investigation, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with this compound resulted in significant apoptosis in MCF-7 cells, correlating with increased levels of pro-apoptotic proteins .
Safety Profile
Toxicological assessments have indicated that while this compound exhibits beneficial biological activities, it also poses certain risks. Acute toxicity studies have classified it under Category 4 for dermal and inhalation exposure, suggesting moderate health risks upon prolonged exposure .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4-(trifluoromethyl)phenylacetonitrile, and how can reaction yields be improved?
- Methodology : Focus on nitrile group introduction via nucleophilic substitution or cyanation reactions. For example, coupling 2-chloro-4-(trifluoromethyl)benzyl halides with cyanide sources (e.g., KCN or NaCN) under controlled pH (pH 8–10) to minimize side reactions. Catalyst selection (e.g., phase-transfer catalysts like tetrabutylammonium bromide) can enhance reactivity in biphasic systems . Monitor reaction progress via GC-MS or HPLC to optimize temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) .
Q. How can impurities in synthesized this compound be identified and quantified?
- Methodology : Use HPLC with a C18 column and UV detection (λ = 220–250 nm) for separation, paired with high-resolution mass spectrometry (HRMS) to confirm impurities. Common byproducts include chloro-trifluoromethylphenyl derivatives (e.g., 2-bromo-4-(trifluoromethyl)phenylacetonitrile) arising from halogen exchange or incomplete substitution . Quantify impurities via calibration curves using reference standards from certified suppliers (e.g., CAS 474024-36-7) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH). Monitor degradation via FTIR (C≡N stretch at ~2250 cm⁻¹) and NMR (disappearance of aromatic protons at δ 7.2–8.0 ppm). Hydrolysis is a primary degradation pathway; use anhydrous storage with molecular sieves to mitigate moisture-induced breakdown .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Experimentally, compare Suzuki-Miyaura coupling rates with phenylboronic acids using Pd(PPh₃)₄ as a catalyst. The -CF₃ group increases electrophilicity at the para position, accelerating oxidative addition but potentially hindering transmetallation due to steric effects .
Q. What spectroscopic techniques resolve contradictory data on the tautomeric behavior of this compound derivatives?
- Methodology : Combine variable-temperature ¹H/¹³C NMR (e.g., in DMSO-d₆) to observe dynamic equilibria. For example, enol-keto tautomerism in derivatives like 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid can be characterized via chemical shift changes (Δδ > 0.5 ppm) at 25–60°C . Validate with X-ray crystallography for solid-state confirmation .
Q. How can computational modeling guide the design of this compound-based agrochemicals with reduced environmental persistence?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
